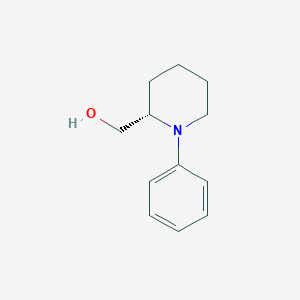
(S)-(1-Phenylpiperidin-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-(1-Phenylpiperidin-2-yl)methanol is a chiral compound belonging to the class of piperidines It features a phenyl group attached to the piperidine ring, with a hydroxymethyl group at the second position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-(1-Phenylpiperidin-2-yl)methanol typically involves the following steps:
Starting Material: The synthesis often begins with (S)-phenylalanine, which is converted into the corresponding piperidine derivative.
Cyclization: The intermediate undergoes cyclization to form the piperidine ring.
Reduction: The ketone or aldehyde intermediate is reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using catalysts like palladium on carbon to achieve high yields and enantioselectivity.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Types of Reactions:
Oxidation: this compound can be oxidized to the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide or PCC (pyridinium chlorochromate).
Reduction: The compound can be further reduced to the corresponding amine using reagents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, PCC, or Dess-Martin periodinane.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thionyl chloride, tosyl chloride.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
(S)-(1-Phenylpiperidin-2-yl)methanol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or in the treatment of neurological disorders.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (S)-(1-Phenylpiperidin-2-yl)methanol involves its interaction with specific molecular targets:
Molecular Targets: It may interact with receptors in the central nervous system, such as opioid receptors or dopamine receptors.
Pathways Involved: The compound can modulate neurotransmitter release or inhibit specific enzymes, leading to its observed biological effects.
類似化合物との比較
®-(1-Phenylpiperidin-2-yl)methanol: The enantiomer of the compound, which may have different pharmacological properties.
1-Phenylpiperidine: Lacks the hydroxymethyl group, leading to different reactivity and biological activity.
2-Phenylpiperidine: The phenyl group is attached at a different position, altering its chemical and biological properties.
Uniqueness: (S)-(1-Phenylpiperidin-2-yl)methanol is unique due to its specific stereochemistry, which can significantly influence its interaction with biological targets and its overall pharmacological profile.
Conclusion
This compound is a compound of considerable interest in various fields of research and industry Its unique structure and stereochemistry make it a valuable tool in the synthesis of complex molecules and the study of biological systems
特性
分子式 |
C12H17NO |
|---|---|
分子量 |
191.27 g/mol |
IUPAC名 |
[(2S)-1-phenylpiperidin-2-yl]methanol |
InChI |
InChI=1S/C12H17NO/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-3,6-7,12,14H,4-5,8-10H2/t12-/m0/s1 |
InChIキー |
BNDNPZOALFZNEP-LBPRGKRZSA-N |
異性体SMILES |
C1CCN([C@@H](C1)CO)C2=CC=CC=C2 |
正規SMILES |
C1CCN(C(C1)CO)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


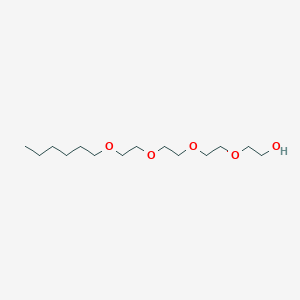
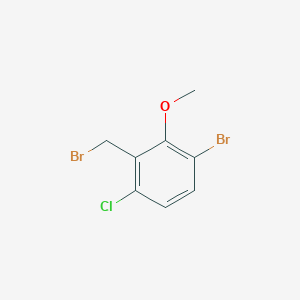
![2-(2-Acetylbenzo[d]oxazol-5-yl)acetonitrile](/img/structure/B12860298.png)
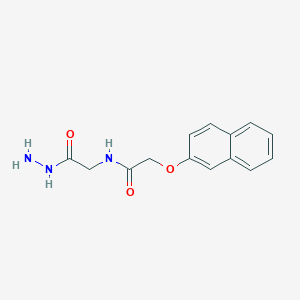
![2-(Methoxycarbonyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12860317.png)
![3-(4-Methylphenyl)-5-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-1,2,4-oxadiazole](/img/structure/B12860320.png)

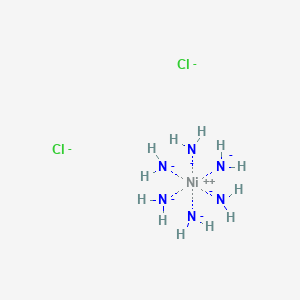
![2-(Hydroxymethyl)benzo[d]oxazole-4-sulfonamide](/img/structure/B12860338.png)
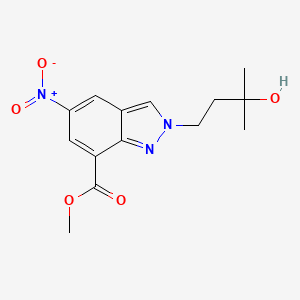
![1-(2'-Fluoro[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B12860351.png)
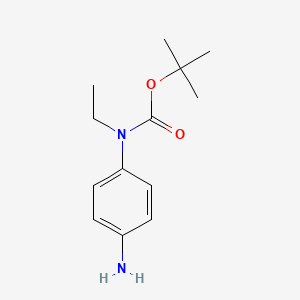

![N-(Prop-2-yn-1-yl)-6-(trifluoromethoxy)-1H-benzo[d]imidazol-2-amine](/img/structure/B12860380.png)
